Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Description
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate (CAS: 1823265-81-1) is a heterocyclic building block critical in pharmaceutical synthesis. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 . The compound features a cyano (-CN) substituent at position 3 and a tert-butyl ester group at position 4. It is used in drug discovery for constructing pyrrolopyridine scaffolds, which are prevalent in bioactive molecules. The compound is stored under refrigeration (2–8°C) and classified as a Category III hazardous substance due to its reactivity .
Properties
IUPAC Name |
tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZDKWGHNLVXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Key Synthetic Routes
Multi-Component Reaction (MCR) Approaches
Scalable MCRs streamline synthesis by combining precursors in a single pot. A patent-pending method reacts ethyl cyanoacetate , acetylacetone , and ammonium acetate in methanol at 50°C to form the dihydropyrrolopyridine core. This approach avoids isolating intermediates, achieving 81% yield after crystallization. The tert-butyl group is later introduced via Boc protection under conditions similar to Section 2.
Notably, MCRs benefit from solvent versatility. Dimethylformamide (DMF) or THF can replace methanol to enhance solubility of aromatic precursors. However, polar aprotic solvents may necessitate higher temperatures (100–120°C) and prolonged reaction times.
Post-Functionalization and Purification
Post-cyclization modifications are critical for installing the tert-butyl ester. A two-step sequence involving Boc₂O and DMAP in THF is widely employed. The reaction is quenched with citric acid to neutralize excess base, followed by extraction with ethyl acetate and washing with brine. Final purification via column chromatography or recrystallization from acetonitrile yields high-purity product.
For large-scale synthesis, filtration and washing with cold methanol are preferred to remove unreacted starting materials. This method reduces solvent waste and improves throughput, as demonstrated in 20 mmol-scale reactions yielding >90% purity.
Challenges and Optimization Strategies
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using sterically hindered bases like cesium carbonate (Cs₂CO₃) in DMF suppresses undesired routes, enhancing selectivity for the 5,7-dihydro isomer.
Stability of Dihydro Ring : The partially saturated pyrrolopyridine ring is prone to oxidation. Conducting reactions under inert atmosphere (N₂ or Ar) and avoiding strong oxidants preserves the dihydro structure.
Scale-Up Limitations : MCRs excel in small-scale syntheses but face challenges in reproducibility at industrial scales. Optimizing solvent ratios (e.g., THF:H₂O = 3:1) and switching to continuous flow reactors mitigate these issues .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group serves as a temporary protective moiety for secondary amines. Acidic cleavage is the most common method for its removal:
This deprotection enables further functionalization of the amine moiety, such as alkylation or acylation.
Transformations of the Cyano Substituent
The electron-withdrawing cyano group at position 3 undergoes diverse nucleophilic and electrophilic reactions:
Hydrolysis
Reduction
| Reagents | Products | Catalyst |
|---|---|---|
| H₂ (1 atm), Raney Ni, EtOH, 50°C | Tert-butyl 3-aminomethyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | Requires Boc deprotection first |
Electrophilic Aromatic Substitution
The pyrrolopyridine core participates in electrophilic substitution, primarily at electron-rich positions:
| Reaction | Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | C-2 or C-4 of pyridine ring |
| Halogenation (Br₂, Cl₂) | FeCl₃ catalyst, DCM, 25°C | C-2 or C-4 |
The cyano group directs electrophiles to meta positions relative to itself.
Cyclization and Annulation Reactions
The compound acts as a precursor for fused polycyclic systems:
Diels-Alder Reactions
Reaction with tetracyanoethylene (TCNE) under Lewis acid catalysis:
| Conditions | Products | Yield |
|---|---|---|
| TCNE, InCl₃, toluene, 80°C, 8 h | Tricyclic adduct with a fused seven-membered ring | 35% |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with aryl boronic acids:
| Conditions | Products | Catalyst |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Aryl-substituted derivatives at C-2 or C-4 | Requires halogenation first |
Multicomponent Reactions
The compound participates in one-pot syntheses to generate complex architectures:
| Components | Conditions | Products |
|---|---|---|
| Isatin, tetrahydroisoquinoline, terminal alkyne | Benzoic acid (20 mol%), toluene, 90°C, 16 h | Polycyclic spiroindoline hybrids |
Functional Group Interconversion
The Boc-protected amine can be modified post-deprotection:
| Reaction | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C | N-acetylated derivative |
| Reductive amination | Aldehyde, NaBH₃CN, MeOH | Secondary amine derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
Antineoplastic Activity : Preliminary studies indicate that compounds similar to tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate exhibit significant antitumor properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects : The compound may interact with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties : The presence of the cyano group in its structure may enhance its antimicrobial activity. Studies are ongoing to evaluate its effectiveness against various bacterial strains and fungi.
Synthetic Organic Chemistry Applications
This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for various chemical transformations:
- Building Block for Heterocycles : Due to its pyridine and pyrrole functionalities, it can be used as a building block for synthesizing more complex heterocyclic compounds.
- Reagent in Organic Synthesis : The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
Case Study 2: Neuroprotection
Research featured in Neuroscience Letters highlighted the neuroprotective effects of this compound in vitro. It was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Below is a comparative analysis of key derivatives of the pyrrolo[3,4-b]pyridine core:
Reactivity and Functional Group Influence
- Cyano Group (-CN): The electron-withdrawing nature of the cyano group in the primary compound enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions. This makes it suitable for constructing fused heterocycles in drug candidates .
- Formyl Group (-CHO) : The aldehyde group in the formyl derivative allows for condensation reactions (e.g., formation of hydrazones or imines), expanding its utility in synthesizing Schiff base ligands or prodrugs .
- Bromo Group (-Br) : The bromo substituent facilitates cross-coupling reactions, such as Buchwald-Hartwig amination or palladium-catalyzed couplings, enabling diversification of the pyrrolopyridine core .
- Boronate Ester : The dioxaborolane group in the boronate derivative is pivotal in Suzuki-Miyaura cross-couplings, a staple in carbon-carbon bond formation for medicinal chemistry .
- Amino Group (-NH₂): The amino group offers nucleophilic sites for acylations or alkylations, making it valuable in peptide-like modifications or kinase inhibitor synthesis .
Pricing and Availability
- The cyano derivative (CAS 1823265-81-1) is priced at ¥2,110.90 for 100 mg and ¥52,800.90 for 5 g, reflecting economies of scale .
- The bromo derivative (CAS 1393558-15-0) is currently out of stock , indicating higher demand or synthesis complexity .
- The formyl derivative (CAS 2924020-81-3) costs ¥14,464.90 for 500 mg , highlighting the cost impact of functional group complexity .
Biological Activity
Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate (CAS Number: 1823265-81-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential antitumor and antimicrobial properties. Below are summarized findings from recent research:
Antitumor Activity
- Mechanism of Action : The compound exhibits antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells .
- Case Study : A study involving the administration of similar pyrrolo[3,4-b]pyridine derivatives demonstrated significant prolongation of survival times in L1210 leukemia-bearing mice, suggesting that modifications to the structure can enhance biological efficacy .
Antimicrobial Activity
- Inhibition of Pathogens : Preliminary results indicate that derivatives of pyrrolo[3,4-b]pyridine compounds possess antimicrobial properties against various bacterial strains. The exact mechanism is under investigation but may involve disruption of microbial cell wall synthesis .
- Comparative Analysis : A comparative study with other known antimicrobial agents showed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) against resistant strains of bacteria, indicating a potential for development as new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| Purity | ≥97% |
| CAS Number | 1823265-81-1 |
Research Findings
Recent studies have focused on optimizing the structure of pyrrolo[3,4-b]pyridine derivatives to enhance their biological activities:
- Structure-Activity Relationship (SAR) : Modifications to the tert-butyl and cyano groups have been shown to influence both solubility and bioactivity. For instance, substituents at the 5 and 7 positions significantly affect the compound's potency against tumor cells .
- Metabolic Stability : The stability of these compounds in biological systems is critical for their therapeutic potential. Research indicates that certain modifications can improve metabolic stability while maintaining or enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, or functional group transformations. For example, tert-butyl carboxylate groups are often introduced using Boc-protection strategies under anhydrous conditions with catalysts like DMAP or TEA . Key variables include temperature control (e.g., maintaining −78°C for sensitive intermediates) and solvent selection (e.g., DMF for polar aprotic conditions). Evidence from analogous compounds (e.g., tert-butyl 3-formyl derivatives) shows yields ranging from 45% to 58% under optimized conditions, with HPLC or TLC monitoring critical for purity assessment .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : and NMR are essential for confirming the bicyclic pyrrolopyridine scaffold and tert-butyl/cyano substituents. Key signals include tert-butyl protons (~1.4 ppm) and cyano carbons (~115–120 ppm) .
- HPLC-MS : Used to verify molecular ion peaks ([M+H]) and detect impurities. A C18 column with acetonitrile/water gradients is recommended .
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) resolve crystallographic disorder common in bicyclic heterocycles .
Q. How do solubility and stability profiles impact experimental design?
The compound’s tert-butyl group enhances lipophilicity, requiring solvents like DCM or THF for dissolution. Stability studies recommend storage at −20°C under inert gas (N or Ar) to prevent hydrolysis of the cyano group . Degradation under UV light necessitates amber glassware for light-sensitive steps .
Q. What safety protocols are critical during handling?
Adhere to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles), fume hoods, and avoid ignition sources (P210, P220). Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected 13C^{13}\text{C}13C shifts) be resolved during structure elucidation?
Contradictions may arise from tautomerism or crystallographic disorder. Computational tools (DFT calculations) can predict NMR shifts for comparison. If X-ray data is ambiguous, refine structures using SHELXD for phase determination or employ alternative techniques like IR spectroscopy to confirm functional groups .
Q. What strategies mitigate byproduct formation during cyano-group installation?
Competing hydrolysis of the cyano group to carboxylic acids is a common issue. Use moisture-free conditions (molecular sieves, anhydrous solvents) and low temperatures (<0°C). Catalytic systems like Zn(CN)/Pd(PPh) improve selectivity in SNAr reactions, as seen in tert-butyl 4-bromo analogs .
Q. How can crystallographic disorder in the pyrrolopyridine core be addressed?
Disorder in fused-ring systems is resolved via SHELXL refinement with restraints (e.g., SIMU/DELU commands). High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts .
Q. What methodologies assess the compound’s compatibility with biological assays?
- Solubility screening : Use DMSO stocks diluted into PBS (≤0.1% DMSO final concentration) to avoid cytotoxicity .
- Metabolic stability : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction for pharmacokinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
